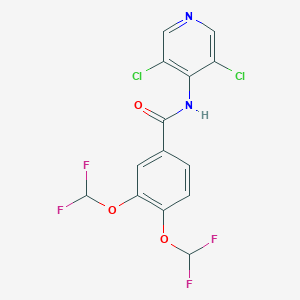![molecular formula C34H58O3SSi B134936 [(5S)-3-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane CAS No. 251445-16-6](/img/structure/B134936.png)
[(5S)-3-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5S)-3-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane is a complex chemical compound that combines the structural elements of Vitamin D2 with a tert-butyldimethylsilyl group and a sulfur dioxide adduct
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-tert-Butyldimethylsilyl Vitamin D2 SO2 Adduct involves multiple steps, starting with the preparation of Vitamin D2. The tert-butyldimethylsilyl group is introduced through a silylation reaction, typically using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The sulfur dioxide adduct is formed by reacting the silylated Vitamin D2 with sulfur dioxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale silylation and sulfonation reactions, utilizing automated reactors to ensure precise control over reaction conditions. The process would also include purification steps such as chromatography to isolate the desired diastereomers.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-tert-Butyldimethylsilyl Vitamin D2 SO2 Adduct can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur dioxide adduct back to the parent silylated Vitamin D2.
Substitution: The tert-butyldimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like fluoride ions (from tetrabutylammonium fluoride) can be used to replace the silyl group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Silylated Vitamin D2.
Substitution: Compounds with different functional groups replacing the silyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S)-tert-Butyldimethylsilyl Vitamin D2 SO2 Adduct is used as a precursor for synthesizing other complex molecules. Its unique structure allows for selective functionalization, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study the effects of Vitamin D2 derivatives on cellular processes. Its modified structure may offer insights into the metabolism and function of Vitamin D2 in biological systems.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the sulfur dioxide adduct may impart unique pharmacological properties, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which (3S)-tert-Butyldimethylsilyl Vitamin D2 SO2 Adduct exerts its effects is not fully understood. it is believed that the compound interacts with molecular targets similar to those of Vitamin D2, potentially involving pathways related to calcium homeostasis and immune function. The presence of the tert-butyldimethylsilyl group and sulfur dioxide adduct may alter its binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-tert-Butyldimethylsilyl Vitamin D3 SO2 Adduct: Similar structure but with Vitamin D3 instead of Vitamin D2.
tert-Butyldimethylsilyl Vitamin D2: Lacks the sulfur dioxide adduct.
Vitamin D2 Sulfate: Contains a sulfate group instead of the silyl and sulfur dioxide groups.
Uniqueness
(3S)-tert-Butyldimethylsilyl Vitamin D2 SO2 Adduct is unique due to the combination of the tert-butyldimethylsilyl group and sulfur dioxide adduct
Propiedades
IUPAC Name |
[(5S)-3-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58O3SSi/c1-23(2)24(3)13-14-25(4)30-17-18-31-26(12-11-19-34(30,31)8)20-32-29-21-28(37-39(9,10)33(5,6)7)16-15-27(29)22-38(32,35)36/h13-14,20,23-25,28,30-32H,11-12,15-19,21-22H2,1-10H3/b14-13+,26-20+/t24-,25+,28-,30+,31-,32?,34+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXKXFGJQNACAU-NYGAKBRBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)O[Si](C)(C)C(C)(C)C)CS3(=O)=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C3C4=C(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)CS3(=O)=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58O3SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454869 |
Source


|
| Record name | (3S)-tert-Butyldimethylsilyl Vitamin D2 SO2 Adduct (Mixture of Diastereomers) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251445-16-6 |
Source


|
| Record name | (3S)-tert-Butyldimethylsilyl Vitamin D2 SO2 Adduct (Mixture of Diastereomers) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
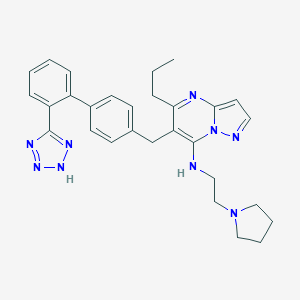



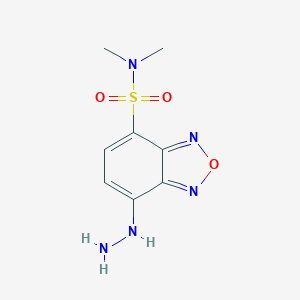
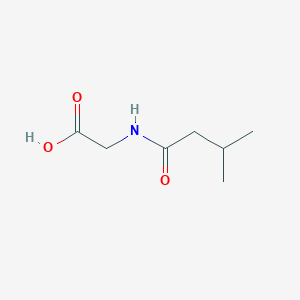

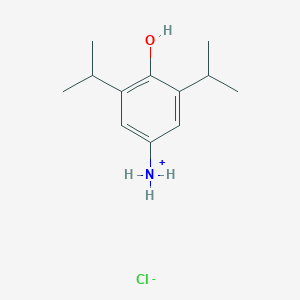

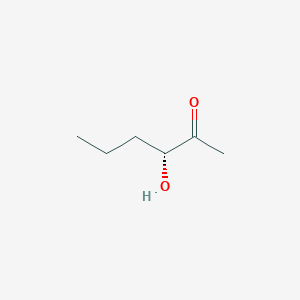
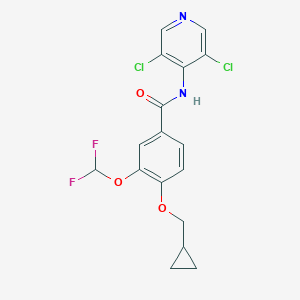
![[3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate](/img/structure/B134888.png)
